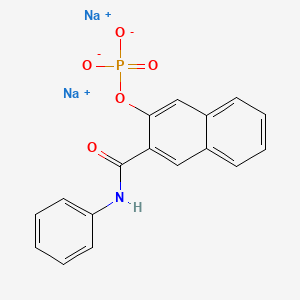

Naphthol AS phosphate disodium salt

Descripción general

Descripción

Naphthol AS phosphate disodium salt is a chemical compound with the molecular formula C17H12NO5PNa2This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS phosphate disodium salt typically involves the reaction of 2-naphthalenecarboxamide with phenyl isocyanate to form N-phenyl-2-naphthalenecarboxamide. This intermediate is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphonooxy group, followed by neutralization with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Naphthol AS phosphate disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalenecarboxamide derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Naphthol AS phosphate disodium salt is widely utilized as a reagent in colorimetric assays. It allows for the detection and quantification of various substances in environmental and biological samples, making it essential for analytical laboratories.

| Application | Description |

|---|---|

| Colorimetric Assays | Used for detecting pollutants in water and soil samples. |

Textile Industry

In the textile sector, this compound serves as a dye intermediate, enhancing the color properties of fabrics. Its excellent solubility and stability contribute to high color fastness and vibrant shades in dyed materials.

| Application | Description |

|---|---|

| Dye Intermediate | Enhances color properties and stability in textiles. |

Pharmaceuticals

This compound plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). It is used for developing medications, where it acts as a stabilizer or carrier for active ingredients, improving their efficacy.

| Application | Description |

|---|---|

| API Synthesis | Stabilizes and enhances the efficacy of medications. |

Biotechnology

In biotechnology, this compound is employed in enzyme assays and biochemical research. It aids in understanding enzyme kinetics and mechanisms, which is vital for various research applications.

| Application | Description |

|---|---|

| Enzyme Assays | Facilitates studies on enzyme kinetics and mechanisms. |

Food Industry

This compound is also used in food testing applications, particularly for detecting contaminants to ensure food safety. Its role in analytical chemistry extends to monitoring food quality.

| Application | Description |

|---|---|

| Food Testing | Detects contaminants ensuring food safety. |

Case Study 1: Environmental Monitoring

A study conducted on water quality assessment utilized this compound to detect phosphates in river water samples. The results indicated effective detection limits, showcasing its utility in environmental monitoring.

Case Study 2: Textile Dyeing

In textile manufacturing, a company implemented this compound as a dye intermediate, resulting in improved color fastness compared to traditional dyes. This led to higher customer satisfaction due to enhanced fabric quality.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with phosphatase enzymes. It acts as a substrate for these enzymes, undergoing hydrolysis to release phosphate ions. This reaction is crucial in various biochemical pathways, including signal transduction and energy metabolism .

Comparación Con Compuestos Similares

Similar Compounds

- Naphthol AS-BI phosphate disodium salt

- Naphthol AS-MX phosphate disodium salt

- Naphthol AS-D chloroacetate

Uniqueness

Naphthol AS phosphate disodium salt is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to act as a substrate for both acid and alkaline phosphatases makes it particularly valuable in biochemical research .

Actividad Biológica

Naphthol AS phosphate disodium salt is a synthetic compound widely utilized in biochemical research, particularly as a substrate for phosphatases. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

- Chemical Formula : C₁₉H₁₆NNa₂O₅P

- Molecular Weight : 415.29 g/mol

- CAS Number : 96189-12-7

- Solubility : Soluble in water, forming a clear solution.

This compound primarily acts as a substrate for two key phosphatases:

- Acid Phosphatase (ACP)

- Tissue Non-Specific Alkaline Phosphatase (TNAP)

Mode of Action

The compound undergoes hydrolysis catalyzed by these enzymes, resulting in the release of naphthol AS, which subsequently reacts with diazonium salts to produce colored azo-dyes. This reaction is critical for visualizing and quantifying enzyme activities in various biological samples.

Biochemical Pathways

The hydrolysis of this compound affects several biochemical pathways:

- Phosphorylation State Modulation : It influences cell signaling pathways by altering the phosphorylation states of proteins involved in cellular processes.

- Gene Expression : The compound can impact gene expression by modulating enzyme activities that are crucial for transcriptional regulation.

Cellular Effects

This compound influences various cellular processes:

- Enzyme Activity Visualization : It is extensively used in histochemistry to demonstrate phosphatase activities in tissue sections.

- Cellular Metabolism : The compound's action can affect cellular metabolism by altering the activity of phosphatases involved in metabolic pathways.

Research Applications

This compound has diverse applications in scientific research:

Study on Enzyme Activity

A study demonstrated the effectiveness of this compound in identifying alkaline phosphatase activity in osteoclasts using tartrate-resistant acid phosphatase (TRAP) staining. The results indicated that the compound produced a distinct color change, allowing for easy visualization under a microscope .

Temporal Stability Analysis

Long-term stability studies have shown that this compound remains stable under proper storage conditions but may lose activity over time if not stored correctly. This emphasizes the importance of maintaining optimal storage conditions to preserve its efficacy as a substrate for enzymatic reactions .

Propiedades

Número CAS |

69815-54-9 |

|---|---|

Fórmula molecular |

C17H14NNa2O5P |

Peso molecular |

389.25 g/mol |

Nombre IUPAC |

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate |

InChI |

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);; |

Clave InChI |

ZITABPAGDFOFFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O.[Na].[Na] |

Key on ui other cas no. |

69815-54-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.